2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3,3-diphenylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3,3-diphenylpropyl)acetamide is a useful research compound. Its molecular formula is C26H25F2N3O2 and its molecular weight is 449.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3,3-diphenylpropyl)acetamide (CAS Number: 1251683-49-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H25F2N3O2, with a molecular weight of approximately 449.50 g/mol. Its structure features an imidazolidinone core which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C26H25F2N3O2 |
Molecular Weight | 449.50 g/mol |
CAS Number | 1251683-49-4 |
Purity | Typically ≥95% |
Anticancer Activity
Research has indicated that compounds with imidazolidinone structures exhibit significant anticancer properties. In vitro studies have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, specific analogs have been reported to target the mitogen-activated protein kinase (MAPK) pathway, which is crucial in cancer cell signaling.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess broad-spectrum antibacterial effects, particularly against Gram-positive bacteria. The presence of the difluorophenyl group enhances lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects of this compound in models of neurodegenerative diseases. The imidazolidinone core may interact with neurotransmitter systems or modulate neuroinflammatory pathways, providing a basis for further investigation into its use in treating conditions like Alzheimer's disease.
The exact mechanism of action for This compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Modulation : It could modulate receptor activity in neuronal cells, contributing to its neuroprotective effects.
- Apoptosis Induction : By triggering apoptotic pathways in cancer cells, it can lead to reduced viability and proliferation.
Case Studies and Research Findings
- Antitumor Activity Study : A study published in Journal of Medicinal Chemistry explored the anticancer potential of various imidazolidinone derivatives. The results indicated that compounds similar to our target exhibited IC50 values in the low micromolar range against several cancer cell lines .
- Antimicrobial Evaluation : In a comparative study assessing the antimicrobial efficacy of different acetamide derivatives, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
- Neuroprotection Research : A recent investigation highlighted the neuroprotective effects observed in rodent models treated with imidazolidinone compounds. Behavioral assays indicated improved cognitive function and reduced markers of oxidative stress .
Eigenschaften
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3,3-diphenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2N3O2/c27-23-12-11-21(17-24(23)28)31-16-15-30(26(31)33)18-25(32)29-14-13-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,22H,13-16,18H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNFVJPYJZPIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.